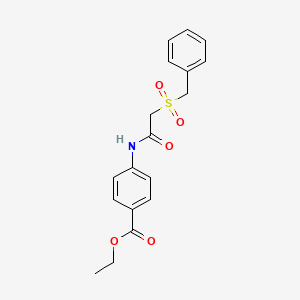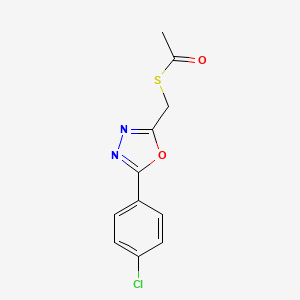![molecular formula C12H20N2OS B2753820 N-(1-cyanocyclopentyl)-2-[(2-methylpropyl)sulfanyl]acetamide CAS No. 1210926-07-0](/img/structure/B2753820.png)
N-(1-cyanocyclopentyl)-2-[(2-methylpropyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-2-[(2-methylpropyl)sulfanyl]acetamide, commonly known as CCPA, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential applications in the treatment of various diseases. CCPA belongs to the class of adenosine receptor agonists, which are known to play a crucial role in regulating various physiological processes, including inflammation, immune response, and cardiovascular function.
Wissenschaftliche Forschungsanwendungen
CCPA has been shown to have potential applications in the treatment of various diseases, including inflammation, cancer, and cardiovascular diseases. Studies have shown that CCPA can activate the adenosine A1 receptor, which is known to play a crucial role in regulating inflammation and immune response. CCPA has also been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. In addition, CCPA has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
Wirkmechanismus
CCPA exerts its biological effects by activating the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in various tissues, including the brain, heart, and immune system. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP and ultimately leads to the inhibition of various cellular processes, including inflammation, immune response, and cell proliferation.
Biochemical and Physiological Effects:
CCPA has been shown to have various biochemical and physiological effects, including reducing inflammation and immune response, inducing apoptosis, inhibiting angiogenesis, and improving cardiac function. Studies have also shown that CCPA can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which may have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CCPA has several advantages for lab experiments, including its high purity and stability, which ensure reproducible results. CCPA is also relatively easy to synthesize, which makes it readily available for research purposes. However, CCPA has some limitations, including its low solubility in water, which may limit its bioavailability and require the use of organic solvents for administration.
Zukünftige Richtungen
There are several future directions for the research of CCPA, including its potential applications in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. CCPA may also have applications in the treatment of inflammatory bowel disease, which is a chronic inflammatory disorder of the gastrointestinal tract. In addition, further studies are needed to elucidate the molecular mechanisms underlying the cardioprotective effects of CCPA and to explore its potential applications in the treatment of cardiovascular diseases.
Synthesemethoden
The synthesis of CCPA involves the reaction of 1-cyanocyclopentene with 2-isopropylthioacetamide in the presence of a catalyst such as palladium on carbon. The reaction yields CCPA as a white crystalline powder with a purity of over 99%. The synthesis method of CCPA has been extensively studied and optimized to enhance the yield and purity of the compound.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methylpropylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-10(2)7-16-8-11(15)14-12(9-13)5-3-4-6-12/h10H,3-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCRGAATUCRLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCC(=O)NC1(CCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

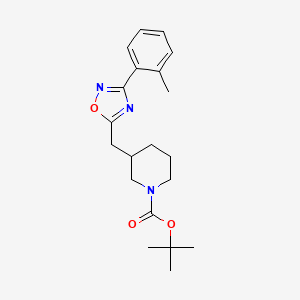
![N-benzyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2753739.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(methylthio)benzamide](/img/structure/B2753743.png)
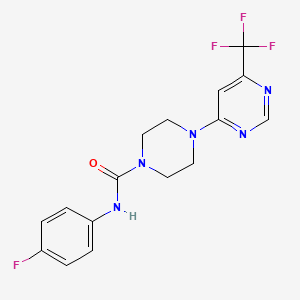

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2753748.png)
![4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2753749.png)
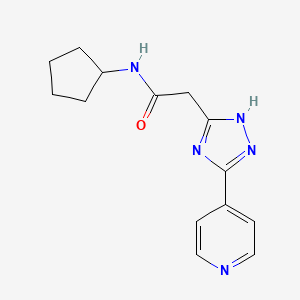

![4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2753754.png)
